

Detecting the Hidden Threat: A Guide to Nitroso-prodenafil Identification in Herbal Supplements

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Compound of Interest

Compound Name: **Nitroso-prodenafil**

Cat. No.: **B12751203**

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Application Note

Abstract

The clandestine inclusion of synthetic pharmaceutical ingredients in herbal supplements poses a significant public health risk. **Nitroso-prodenafil**, a potent and unapproved analogue of a phosphodiesterase type 5 (PDE-5) inhibitor, has been identified in products marketed for sexual enhancement. This document provides detailed protocols for the detection and quantification of **nitroso-prodenafil** in complex herbal matrices, aimed at researchers, regulatory bodies, and quality control professionals. The methodologies described herein leverage advanced analytical techniques to ensure product safety and compliance.

Introduction

Herbal supplements for sexual enhancement are a burgeoning market, yet they are often targeted for adulteration with synthetic PDE-5 inhibitors and their analogues. **Nitroso-prodenafil** is a particularly concerning adulterant as it is a nitrosated prodrug of aildenafil, a sildenafil analogue.^{[1][2]} This compound is designed to release both a PDE-5 inhibitor and nitric oxide, a combination that can lead to a dangerous drop in blood pressure.^[2] Furthermore, the presence of a nitrosamine group raises concerns about potential carcinogenicity.^{[1][3]}

The complex nature of herbal products presents a significant analytical challenge, requiring robust and sensitive methods to detect and quantify these hidden ingredients. This application

note details a comprehensive approach utilizing liquid chromatography coupled with mass spectrometry for the unambiguous identification and quantification of **nitroso-prodenafil**.

Chemical Profile: Nitroso-prodenafil

- IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine[2]
- Molecular Formula: C₂₈H₃₈N₈O₅S₂[2]
- Molar Mass: 630.78 g·mol⁻¹[2]
- CAS Number: 1266755-08-1[2]

Quantitative Data Summary

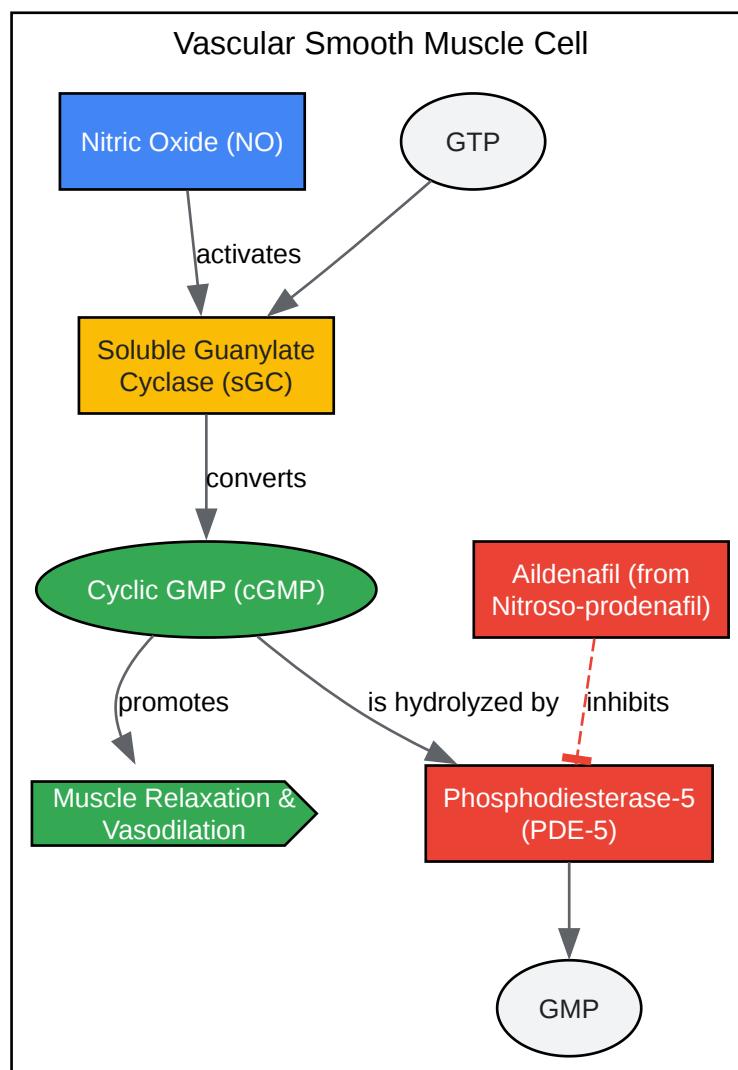
The following table summarizes reported findings of **nitroso-prodenafil** and other PDE-5 inhibitors in adulterated herbal supplements. This data highlights the significant quantities of undeclared active pharmaceutical ingredients that can be present.

Sample ID	Product Type	Adulterant Detected	Concentration	Reference
HS-001	Capsules	Nitroso-prodenafil	108 mg/capsule	[1]
HS-002	Capsules	Sildenafil	15 mg - 116 mg/capsule	[4]
HS-003	Herbal Beverage	Propoxyphenyl-thiohydroxyhomosildenafil	Not specified	[5]
HS-004	Herbal Beverage	Sildenafil	Not specified	[5]
HS-005	Herbal Beverage	Thiosildenafil	Not specified	[5]
HS-006	Herbal Supplements	Sildenafil	0.01 - 465.47 mg/g	[6]

Signaling Pathway of PDE-5 Inhibitors

The therapeutic and toxicological effects of **nitroso-prodenafil** are rooted in its interaction with the nitric oxide (NO) signaling pathway. The diagram below illustrates the mechanism of action of PDE-5 inhibitors.

Mechanism of Action of PDE-5 Inhibitors



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Caption: PDE-5 inhibitor signaling pathway.

Experimental Protocols

A multi-tiered analytical approach is recommended for the conclusive identification of **nitroso-prodenafil**.^[4] This involves initial screening followed by confirmatory analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Given the complexity of herbal matrices, a thorough cleanup is essential to minimize matrix effects and instrument contamination.^[7]

Protocol:

- Homogenization: Grind the entire content of a representative number of capsules or tablets into a fine, homogenous powder. For liquid or paste samples, ensure thorough mixing.
- Extraction:
 - Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
 - Add 4.0 mL of a 1:1 (v/v) solution of acetonitrile and water.
 - Vortex for 1 minute to ensure thorough mixing.
 - Sonicate for 30 minutes in an ultrasonic bath.
 - Centrifuge at 6000 rpm for 5 minutes.
 - Collect the supernatant.
- Solid-Phase Extraction (SPE):
 - Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa PCX, 60 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the extraction step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

- Wash with 1 mL of methanol to remove non-polar interferences.
- Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Analytical Detection: UPLC-HRMS/MS

Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HRMS/MS) provides the sensitivity and selectivity required for the detection of unknown analogues.

Instrumentation:

- UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
- Mass Spectrometer: Thermo Scientific Q-Exactive, Sciex TripleTOF, or equivalent.
- Analytical Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

Chromatographic Conditions:

Parameter	Value
Mobile Phase A	10 mM ammonium formate with 0.1% formic acid in water
Mobile Phase B	10 mM ammonium formate with 0.1% formic acid in acetonitrile:methanol (1:1, v/v)
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Gradient Program	0-5 min: 2% B; 5-15 min: 2-40% B; 15-22 min: 40-95% B; 22-25 min: 95% B; 25-26 min: 95-2% B; 26-29 min: 2% B

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Acquisition Mode	Full MS / data-dependent MS/MS (dd-MS2)
Full MS Scan Range	m/z 100-1000
Resolution	70,000
dd-MS2 Resolution	17,500
Collision Energy	Stepped (e.g., 20, 30, 40 eV)

Structural Elucidation: NMR Spectroscopy

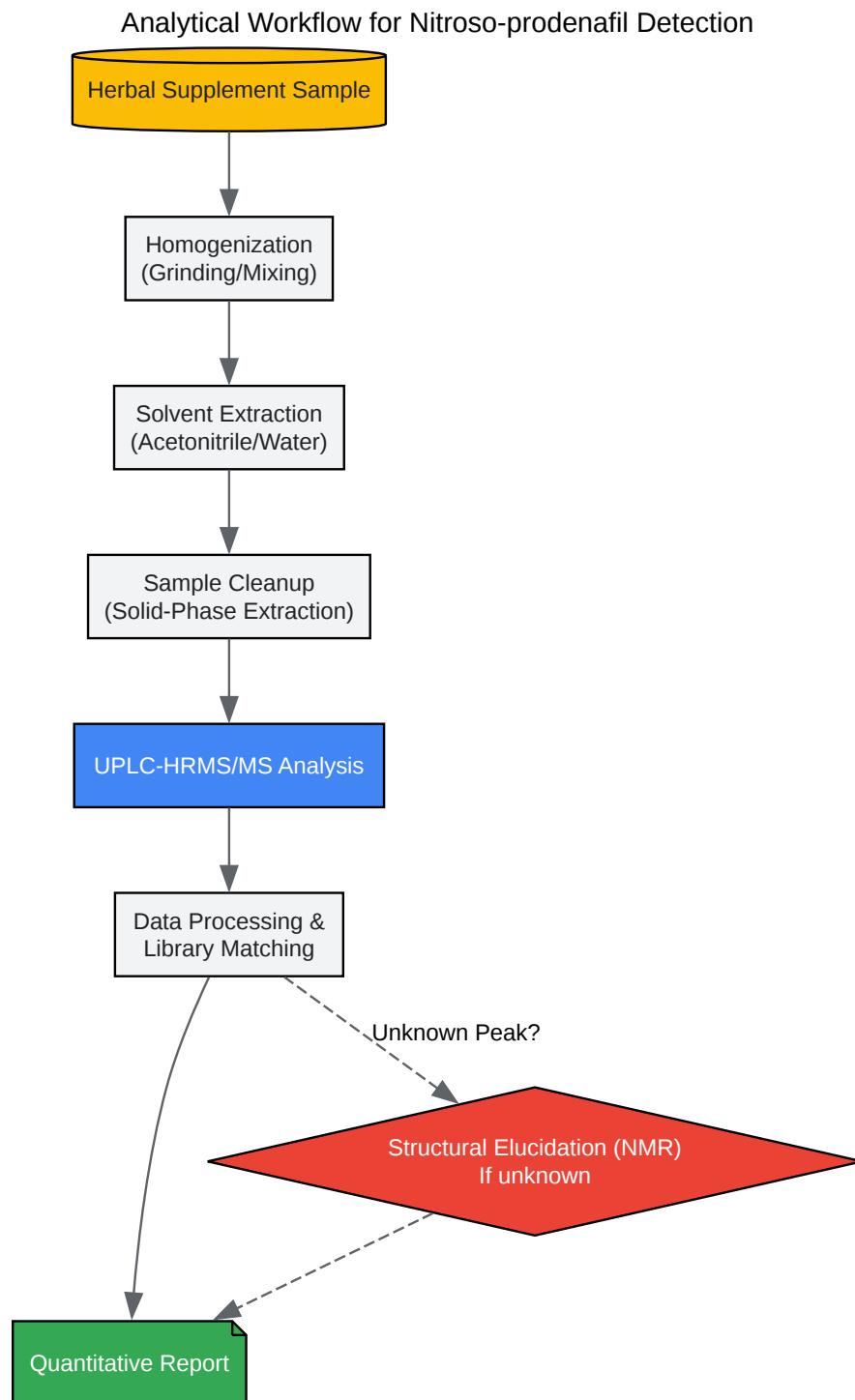
For novel or unconfirmed analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitive structural elucidation.[1][3]

Protocol:

- Isolate a sufficient quantity of the compound of interest using preparative HPLC.
- Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃).
- Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
- Analyze the spectral data to determine the chemical structure.

Experimental Workflow

The following diagram outlines the logical flow of the analytical process for detecting **nitroso-prodenafil** in herbal supplements.



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